molecular formula C17H9NO2 B14684355 Naphtho[2,3-f]quinoline-7,12-dione CAS No. 30763-34-9

Naphtho[2,3-f]quinoline-7,12-dione

Cat. No.: B14684355
CAS No.: 30763-34-9
M. Wt: 259.26 g/mol
InChI Key: LNSMQYWAGFMSTF-UHFFFAOYSA-N
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Description

Naphtho[2,3-f]quinoline-7,12-dione is a polycyclic aromatic compound characterized by a fused naphthoquinoline core with two ketone groups at positions 7 and 12. It is structurally related to anthraquinones but distinguished by its quinoline moiety. This compound is also known as alizarin blue when substituted with hydroxyl groups at positions 5 and 6, which enhances its utility as an acid-base indicator . Its synthesis often involves multicomponent reactions, such as the microwave-assisted three-component reaction of aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds .

Properties

CAS No.

30763-34-9

Molecular Formula

C17H9NO2

Molecular Weight

259.26 g/mol

IUPAC Name

naphtho[3,2-f]quinoline-7,12-dione

InChI

InChI=1S/C17H9NO2/c19-16-10-4-1-2-5-11(10)17(20)15-12-6-3-9-18-14(12)8-7-13(15)16/h1-9H

InChI Key

LNSMQYWAGFMSTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=CC=C4

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Method Starting Material Catalyst/Solvent Temperature (°C) Yield (%) Key Advantage
Nitroso Addition 2-Aminoanthraquinone Piperidine/DMF 80–100 65–72 Derivative versatility
Iodine MCR Anthracen-2-amine I₂/THF Reflux 74–87 One-pot simplicity
Acetylenic Cyclization Ethyl propiolate Ethanol 60 58–64 Functional group diversity
Diaminoanthraquinone 1,2-Diaminoanthraquinone H₂SO₄/DMF RT–100 28–74 High-purity crystalline products

Mechanistic Insights and Challenges

  • Nitroso Pathway : The nitroso group activates the anthraquinone ring for nucleophilic attack by cyanoacetamide, followed by aromatization.
  • Iodine Catalysis : I₂ polarizes carbonyl groups, enhancing electrophilicity and facilitating cyclodehydration.
  • Byproduct Formation : Competing reactions in MCRs may yield anthrapyridines, necessitating careful stoichiometric control.

Mechanism of Action

The mechanism of action of naphtho[2,3-f]quinoline-7,12-dione involves its interaction with molecular targets and pathways within cells. One key target is apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate apoptotic pathways and potentially provide therapeutic benefits in the treatment of various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns
Compound Name Core Structure Substituents/R-Groups Key Features
Naphtho[2,3-f]quinoline-7,12-dione Quinoline fused with naphthoquinone Variable (e.g., -OH, -NH2, alkyl) Redox-active, luminescent, metal-chelating
Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Quinoxaline fused with naphthoquinone None (parent structure) Extended π-conjugation, used in vat dyes
Q1 (2-Phenyl-4-(butylamino)naphtho[2,3-h]quinoline-7,12-dione) Quinoline fused with naphthoquinone -NH(C4H9), -C6H5 at positions 2 and 4 Enhanced ROS generation, superior to doxorubicin in cytotoxicity
5,6-Dihydroxythis compound (Alizarin Blue) Quinoline fused with naphthoquinone -OH at positions 5 and 6 Acid-base indicator, historical use in dyes
Naphtho[1,2-g]quinoxaline-7,12-dione Quinoxaline fused with naphthoquinone Variable (e.g., -Cl, -OCH3) Photoreactive, synthesized via electron-transfer processes

Key Observations :

  • Quinoline vs. Quinoxaline Cores: Quinoline derivatives (e.g., this compound) exhibit stronger metal-chelation and redox activity due to the lone pair on the quinoline nitrogen, whereas quinoxaline analogs (e.g., Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione) are more π-conjugated, favoring optoelectronic applications .
  • Substituent Effects: Hydroxyl groups (as in alizarin blue) enhance solubility and indicator properties, while alkylamino groups (e.g., Q1) improve membrane permeability and ROS generation .

Critical Findings :

  • Luminescence: Quinoline derivatives exhibit blue-green emission, while quinoxaline analogs emit at longer wavelengths due to extended conjugation .

Q & A

Q. How does linking research to theoretical frameworks enhance mechanistic studies of this compound?

  • Methodological Answer : Anchor hypotheses to concepts like electron-deficient polycyclic systems or radical stabilization mechanisms . For example, use Hückel’s rule to predict aromatic stability in intermediates. Theoretical models guide experimental design (e.g., selecting redox-sensitive assays) and data interpretation .

Q. What methodological pitfalls should researchers avoid when studying structure-property relationships?

  • Methodological Answer :
  • Avoid overgeneralizing results from limited congener sets.
  • Control for solvent effects in solubility-dependent assays.
  • Predefine statistical significance thresholds to reduce Type I errors .

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